molecular formula C7H5N3O2 B593942 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid CAS No. 1256802-03-5

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid

Cat. No.: B593942
CAS No.: 1256802-03-5
M. Wt: 163.136
InChI Key: OAQMLQAXJBDDDJ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific arrangement of nitrogen atoms within the rings imparts unique chemical properties and biological activities to these compounds .

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid typically involves the formation of the pyrazole ring followed by the construction of the pyridine ring. One common method starts with the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds to form pyrazoles. These pyrazoles are then subjected to cyclization reactions with suitable reagents to form the pyridine ring .

Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. For example, the use of catalysts such as trifluoracetic acid can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, making it a valuable tool in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the unique arrangement of nitrogen atoms within the compound, which allows for specific binding to target molecules .

Comparison with Similar Compounds

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and nitrogen arrangement, which confer distinct reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQMLQAXJBDDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743400
Record name 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256802-03-5
Record name 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256802-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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